4-Amino-3-hydroxybenzenesulfonic acid
Overview
Description
4-Amino-3-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is a white to yellow crystalline powder that is soluble in water but insoluble in organic solvents. This compound is primarily used as an intermediate in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzenesulfonic acid typically involves the following steps:
Chlorosulfonation: 2-Nitrochlorobenzene is treated with chlorosulfonic acid to yield 4-chlorosulfonyl-2-nitrochlorobenzene.
Amination: The chlorosulfonyl compound is then aminated to form 4-sulfonylamino-2-nitrochlorobenzene.
Hydrolysis: The nitro compound is hydrolyzed using sodium hydroxide to produce 4-sulfonylamino-2-nitrophenol sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.
Major Products:
Oxidation: Produces quinones.
Reduction: Produces amines.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
4-Amino-3-hydroxybenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
- 2-Aminophenol-4-sulfonic acid
- 4-Hydroxybenzenesulfonic acid
- 3-Amino-4-hydroxybenzoic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Comparison: 4-Amino-3-hydroxybenzenesulfonic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. Compared to similar compounds, it has a balanced combination of amino and hydroxyl groups, making it versatile for various chemical reactions and industrial applications .
Properties
IUPAC Name |
4-amino-3-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEYSAVOFADVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593370 | |
Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-14-5 | |
Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-amino-3-hydroxybenzenesulfonic acid formed during the photocatalytic degradation of indigo carmine?
A: The research paper describes the successful degradation of the dye indigo carmine using a TiO2/carbon composite material under UV irradiation []. While the exact mechanism of formation for this compound isn't fully detailed, the study identifies it as one of the sulfonated aromatic amines present in the reaction mixture after 60 minutes. This suggests that the photocatalytic process, likely involving reactive oxygen species generated by the TiO2, leads to the breakdown of indigo carmine into smaller molecules, including this compound. Further research is needed to elucidate the precise reaction pathways and intermediates involved.
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